molecular formula C15H16N4O4S2 B12153328 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12153328
M. Wt: 380.4 g/mol
InChI Key: JYWYPPQVSVLRCC-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazole ring and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form, followed by its attachment to the benzamide core through a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the dioxide groups, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler thiophene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may interact with various enzymes and receptors, making it a candidate for drug development. Its potential to modulate biological pathways could be harnessed for therapeutic purposes.

Medicine

In medicine, 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide could be investigated for its potential to treat diseases. Its unique structure might confer specific interactions with biological targets, leading to novel treatments.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene moiety may play a role in binding to these targets, while the thiazole ring could modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-(thiazol-2-yl)benzamide: This compound shares a similar core structure but differs in the functional groups attached.

    N-(1,3-Thiazol-2-yl)benzamides: These compounds have a similar benzamide-thiazole linkage but lack the dioxidotetrahydrothiophene moiety.

    Dioxidotetrahydrothiophene Derivatives: Compounds with similar dioxidotetrahydrothiophene groups but different core structures.

Uniqueness

The uniqueness of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide lies in its combination of structural elements, which may confer specific biological activities not seen in other compounds. Its potential for diverse chemical reactions and applications in various fields makes it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N4O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H16N4O4S2/c20-13(19-15-16-5-6-24-15)10-2-1-3-11(8-10)17-14(21)18-12-4-7-25(22,23)9-12/h1-3,5-6,8,12H,4,7,9H2,(H,16,19,20)(H2,17,18,21)

InChI Key

JYWYPPQVSVLRCC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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